molecular formula C3H8O2S B14675677 Methyl ethanesulfinate CAS No. 31401-21-5

Methyl ethanesulfinate

Cat. No.: B14675677
CAS No.: 31401-21-5
M. Wt: 108.16 g/mol
InChI Key: UTOWKUXZEJXEMP-UHFFFAOYSA-N
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Description

Methyl ethanesulfinate is an organosulfur compound with the molecular formula CH3CH2SO2CH3 It is a sulfinic acid ester, characterized by the presence of a sulfinyl functional group (SO2) bonded to a methyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of ethanesulfinic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the removal of water to drive the equilibrium towards ester formation.

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl ethanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ethanesulfonic acid.

    Reduction: Reduction reactions can convert it back to ethanesulfinic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.

Major Products Formed

    Oxidation: Ethanesulfonic acid.

    Reduction: Ethanesulfinic acid.

    Substitution: Various substituted ethanesulfinates depending on the nucleophile used.

Scientific Research Applications

Methyl ethanesulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinyl compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism by which methyl ethanesulfinate exerts its effects involves the interaction of its sulfinyl group with various molecular targets. The sulfinyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, making it useful in applications such as antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Methyl methanesulfonate: An alkylating agent used in cancer treatment.

    Ethyl methanesulfonate: A chemical mutagen used in genetic research.

    Methanesulfonic acid: A strong acid used in various industrial applications.

Uniqueness

Methyl ethanesulfinate is unique due to its specific combination of a sulfinyl group with a methyl and an ethyl group. This structure imparts distinct chemical reactivity and potential applications that differ from other sulfonates and sulfinates. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

CAS No.

31401-21-5

Molecular Formula

C3H8O2S

Molecular Weight

108.16 g/mol

IUPAC Name

methyl ethanesulfinate

InChI

InChI=1S/C3H8O2S/c1-3-6(4)5-2/h3H2,1-2H3

InChI Key

UTOWKUXZEJXEMP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)OC

Origin of Product

United States

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